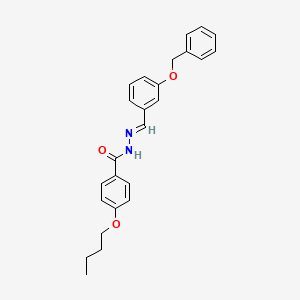

![molecular formula C28H29N5O3S B12007710 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)

2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Propoxyphenyl)methylidene]acetohydrazid ist eine komplexe organische Verbindung mit einem Triazolring, der für seine vielfältigen biologischen Aktivitäten bekannt ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Propoxyphenyl)methylidene]acetohydrazid umfasst in der Regel mehrere Schritte:

Bildung des Triazolrings: Der Triazolring wird durch Cyclisierung geeigneter Hydrazinderivate mit Schwefelkohlenstoff und anschließender Alkylierung synthetisiert.

Thioether-Bildung: Das Triazolderivat wird dann mit einem geeigneten Alkylhalogenid umgesetzt, um die Sulfanylgruppe einzuführen.

Hydrazid-Bildung: Die Acetohydrazid-Einheit wird durch Reaktion des Zwischenprodukts mit Hydrazinhydrat eingeführt.

Schiff-Base-Bildung: Schließlich wird die Verbindung durch Kondensation des Hydrazids mit einem Aldehyd unter sauren oder basischen Bedingungen gebildet.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung von Hochdurchsatz-Screening zur Identifizierung optimaler Katalysatoren und Lösungsmittel umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring is synthesized by cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.

Thioether Formation: The triazole derivative is then reacted with an appropriate alkyl halide to introduce the sulfanyl group.

Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate.

Schiff Base Formation: Finally, the compound is formed by condensation of the hydrazide with an aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Azomethin-(Schiff-Base)-Bindung angreifen und sie in das entsprechende Amin umwandeln.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Bromierung.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Nitro- oder halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung für ihre Fähigkeit untersucht, stabile Komplexe mit Metallionen zu bilden, die in der Katalyse und Materialwissenschaft nützlich sein können.

Biologie

Biologisch hat sie sich als vielversprechender antimikrobieller und antimykotischer Wirkstoff erwiesen. Ihr Triazolring ist ein bekanntes Pharmakophor in vielen Antimykotika.

Medizin

In der Medizin wird sie für ihre Antikrebsaktivität untersucht. Die Fähigkeit der Verbindung, bestimmte Enzyme und Pfade zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Industrie

Industriell kann sie bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. erhöhter thermischer Stabilität oder Leitfähigkeit.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch Wechselwirkung mit biologischen Makromolekülen. Der Triazolring kann an Metallionen in Enzymen binden und deren Aktivität hemmen. Die Schiff-Base-Einheit kann kovalente Bindungen mit nukleophilen Stellen in Proteinen bilden, was zu einer Enzyminhibition führt. Diese Wechselwirkungen stören kritische biologische Pfade, was zu antimikrobiellen, antimykotischen oder Antikrebswirkungen führt.

Wirkmechanismus

The compound exerts its effects primarily through interaction with biological macromolecules. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The Schiff base moiety can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. These interactions disrupt critical biological pathways, leading to antimicrobial, antifungal, or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Methoxyphenyl)methylidene]acetohydrazid

- 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Chlorophenyl)methylidene]acetohydrazid

Einzigartigkeit

Die einzigartige Kombination aus Ethoxy- und Propoxygruppen in der Verbindung erhöht ihre Lipophilie, was möglicherweise ihre Fähigkeit verbessert, biologische Membranen zu durchdringen. Dies kann zu einer besseren Bioverfügbarkeit und Wirksamkeit im Vergleich zu ähnlichen Verbindungen mit anderen Substituenten führen.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von 2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Propoxyphenyl)methylidene]acetohydrazid, einschließlich seiner Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C28H29N5O3S |

|---|---|

Molekulargewicht |

515.6 g/mol |

IUPAC-Name |

2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C28H29N5O3S/c1-3-18-36-25-14-10-21(11-15-25)19-29-30-26(34)20-37-28-32-31-27(22-8-6-5-7-9-22)33(28)23-12-16-24(17-13-23)35-4-2/h5-17,19H,3-4,18,20H2,1-2H3,(H,30,34)/b29-19+ |

InChI-Schlüssel |

PWNLMMSXVAKCPC-VUTHCHCSSA-N |

Isomerische SMILES |

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CC=CC=C4 |

Kanonische SMILES |

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12007638.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12007653.png)

![4-Hydroxy-3,5-dimethyl-5-[(1E)-2-methyl-1,3-butadienyl]-2(5H)-thiophenone](/img/structure/B12007656.png)

![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)

![6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12007675.png)

![2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007679.png)

![N-Naphthalen-2-yl-N'-[(pyridin-3-yl)methyl]thiourea](/img/structure/B12007686.png)

![[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007688.png)

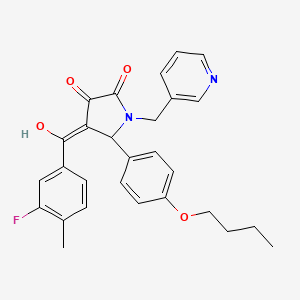

![7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B12007698.png)